molecular formula C10H9BrN2 B8165285 2-(Azetidin-1-yl)-5-bromobenzonitrile

2-(Azetidin-1-yl)-5-bromobenzonitrile

Cat. No.: B8165285
M. Wt: 237.10 g/mol
InChI Key: STPGZQAINSELRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-5-bromobenzonitrile is a heterocyclic compound that features an azetidine ring attached to a bromobenzonitrile moiety Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile typically involves the formation of the azetidine ring followed by its functionalization with the bromobenzonitrile moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-bromobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4) are commonly used.

    Cyclization Reactions: Catalysts like palladium or copper salts are often employed in cyclization reactions.

Major Products Formed

    Substitution Reactions: Products include substituted azetidine derivatives.

    Oxidation and Reduction: Products include primary amines or carboxylic acids.

    Cyclization Reactions: Products include larger heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-bromobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the presence of reactive functional groups enable the compound to form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-bromobenzonitrile is unique due to the combination of the azetidine ring and the bromobenzonitrile moiety, which imparts distinct reactivity and potential for diverse applications. The presence of both the bromine atom and the nitrile group allows for versatile chemical modifications and the exploration of novel biological activities .

Properties

IUPAC Name

2-(azetidin-1-yl)-5-bromobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-2-3-10(8(6-9)7-12)13-4-1-5-13/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPGZQAINSELRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.